molecular formula C9H10HgO2S B10760408 Ethylmercurithiosalicylic acid CAS No. 736071-66-2

Ethylmercurithiosalicylic acid

Cat. No.: B10760408
CAS No.: 736071-66-2
M. Wt: 382.83 g/mol
InChI Key: HXQVQGWHFRNKMS-UHFFFAOYSA-M
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Description

Ethylmercurithiosalicylic acid (C₉H₉HgNaO₂S), commonly known as Thimerosal, is an organomercury compound with a molecular weight of 404.81 g/mol . It contains 49.55% mercury (Hg) by weight and has been utilized for over 70 years as a preservative in vaccines, biologics, and laboratory reagents due to its antifungal and antibacterial properties . Its sodium salt form (CAS 54-64-8) is water-soluble (1 g/mL at 20°C) and binds to thiol groups in proteins, glutathione, and cysteine, disrupting enzymatic activity . Thimerosal has also been employed in X-ray crystallography as a heavy atom derivative for phasing . However, its neurotoxic effects, particularly in fetal and neuronal cells at nanomolar concentrations, have raised significant safety concerns .

Properties

CAS No.

736071-66-2

Molecular Formula

C9H10HgO2S

Molecular Weight

382.83 g/mol

IUPAC Name

(2-carboxyphenyl)sulfanyl-ethylmercury

InChI

InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-1

InChI Key

HXQVQGWHFRNKMS-UHFFFAOYSA-M

Canonical SMILES

CC[Hg]SC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Mercury-Alkyl Halide Route (Patent CN101696219A)

This method, detailed in a 2009 Chinese patent, involves a three-step process:

Preparation of Chloroethyl Mercury (Cl-Hg-C₂H₅)

Mercuric chloride (HgCl₂) reacts with diethylaluminum chloride in methylene dichloride or n-hexane under reflux:
HgCl2+Al(C2H5)2ClCl-Hg-C2H5+AlCl3\text{HgCl}_2 + \text{Al(C}_2\text{H}_5\text{)}_2\text{Cl} \rightarrow \text{Cl-Hg-C}_2\text{H}_5 + \text{AlCl}_3
The crude product undergoes sequential washing with 1% HCl and deionized water to remove aluminum residues, followed by NaOH treatment to isolate ethylmercuric hydroxide. Acidification with HCl precipitates chloroethyl mercury, yielding 93.8% purity (mp: 190–193°C).

Formation of Thiomersalic Acid

Chloroethyl mercury is dissolved in NaOH and combined with a thiosalicylic acid sodium solution. Acidification to pH 2 with HCl precipitates thiomersalic acid:
Cl-Hg-C2H5+HS-C6H4COONaHg(C2H5)-S-C6H4COOH+NaCl\text{Cl-Hg-C}_2\text{H}_5 + \text{HS-C}_6\text{H}_4\text{COONa} \rightarrow \text{Hg(C}_2\text{H}_5\text{)-S-C}_6\text{H}_4\text{COOH} + \text{NaCl}
The product is washed and dried, achieving 96.3% yield and 98.2% purity (mp: 108–114°C).

Conversion to Sodium Salt (Thimerosal)

Thiomersalic acid reacts with sodium hydroxide in ethanol to form the sodium salt:
Hg(C2H5)-S-C6H4COOH+NaOHHg(C2H5)-S-C6H4COONa+H2O\text{Hg(C}_2\text{H}_5\text{)-S-C}_6\text{H}_4\text{COOH} + \text{NaOH} \rightarrow \text{Hg(C}_2\text{H}_5\text{)-S-C}_6\text{H}_4\text{COONa} + \text{H}_2\text{O}
Crystallization at 5°C yields thimerosal with 94% purity (mp: 232–233°C).

Direct Alkylation of Thiosalicylic Acid (ChemicalBook)

A simpler one-pot method involves reacting ethylmercuric chloride or hydroxide with thiosalicylic acid in ethanol:
Cl-Hg-C2H5+HS-C6H4COOH+NaOHHg(C2H5)-S-C6H4COONa+H2O+NaCl\text{Cl-Hg-C}_2\text{H}_5 + \text{HS-C}_6\text{H}_4\text{COOH} + \text{NaOH} \rightarrow \text{Hg(C}_2\text{H}_5\text{)-S-C}_6\text{H}_4\text{COONa} + \text{H}_2\text{O} + \text{NaCl}
This approach skips intermediate isolation but risks lower purity due to unreacted starting materials.

Critical Process Parameters

Solvent Selection

  • Methylene dichloride/n-hexane : Preferred for HgCl₂ reactions due to inertness and easy separation.

  • Ethanol (95%) : Enhances sodium salt crystallization and reduces side reactions.

pH Control

  • Alkaline conditions (pH 8–10) : Promote thiosalicylic acid deprotonation and Hg–S bond formation.

  • Acidification (pH 2) : Precipitates thiomersalic acid while minimizing Hg(OH)₂ formation.

Temperature and Light

  • Reflux (40–60°C) : Optimizes reaction rates without degrading thiosalicylic acid.

  • Dark conditions : Prevent photodecomposition of mercury intermediates.

Purification and Quality Control

Washing Protocols

  • HCl washes : Remove aluminum and unreacted HgCl₂.

  • Deionized water : Eliminates residual salts and polar impurities.

Crystallization Techniques

  • Ethanol recrystallization : Yields thimerosal with ≥98% purity.

  • Low-temperature (5°C) cooling : Minimizes co-precipitation of sodium chloride.

Analytical Data

ParameterChloroethyl MercuryThiomersalic AcidThimerosal
Yield (%)93.896.394.0
Purity (%)98.098.298.0
Melting Point (°C)190–193108–114232–233

Challenges and Optimization Strategies

Mercury Toxicity Mitigation

  • Closed systems : Prevent Hg vapor exposure during reflux.

  • Waste treatment : Alkaline hydrolysis of Hg residues to HgS for safe disposal.

Byproduct Management

  • AlCl₃ removal : Achieved via aqueous HCl washes.

  • Unreacted thiosalicylic acid : Separated by pH-controlled extraction .

Chemical Reactions Analysis

Ethylmercurithiosalicylic acid undergoes various chemical reactions, primarily involving its sulfhydryl group. It acts as an oxidizing reagent, inhibiting sulfhydryl-containing active sites of several enzymes . Common reactions include:

Scientific Research Applications

Biochemical Applications

Preservative in Vaccines and Pharmaceuticals

Ethylmercurithiosalicylic acid has been widely used as a preservative in vaccines and other biological products. Its antibacterial and antifungal properties help prevent contamination during storage and administration. Historically, it has been included in vaccines to maintain sterility and prolong shelf life .

Antifungal and Antiseptic Properties

The compound exhibits notable antifungal activity, making it suitable for topical antiseptic applications. It has been employed in formulations for treating skin infections and as a preservative in cosmetics .

Application Description
Vaccine PreservationPrevents microbial contamination in vaccines
Antifungal AgentUsed in topical treatments for skin infections
AntisepticEmployed in various pharmaceutical formulations

Toxicological Studies

Cellular Toxicity Research

Recent studies have highlighted the potential cytotoxic effects of this compound on human neuronal and fetal cells. Research indicates that exposure to low concentrations can lead to mitochondrial dysfunction, reduced oxidative-reduction activity, and cell death . These findings raise concerns about its safety profile, particularly regarding its use in pediatric vaccines.

Case Study: Mitochondrial Dysfunction

In a study examining the effects of this compound on human neuroblastoma cells, significant mitochondrial damage was observed at concentrations ranging from 10 nM to 10 µM. The sensitivity of different cell types varied, with fetal cells showing the highest susceptibility .

Cell Type Sensitivity to this compound
Human Fetal CellsHighest sensitivity
Human Neuroblastoma CellsModerate sensitivity
Human Astrocytoma CellsLowest sensitivity

Environmental Impact

This compound poses environmental risks due to its toxicity to aquatic organisms. Its use in vaccines and pharmaceuticals has led to concerns about mercury accumulation in ecosystems, prompting regulatory scrutiny regarding its disposal and environmental impact .

Regulatory Status

Due to the potential risks associated with mercury exposure, regulatory bodies have imposed restrictions on the use of this compound in certain applications, particularly in pediatric vaccines. The compound's historical significance must be balanced with contemporary safety concerns as research continues to evolve .

Comparison with Similar Compounds

Key Findings :

  • Thimerosal is 10–100× more toxic than methylmercury and mercury (II) chloride in human neuronal (SH-SY-5Y) and fetal cells, inducing mitochondrial degeneration at 10 nM .
  • Its cytotoxicity parallels pathological features of autistic disorders (ADs), including glial activation and impaired oxidative-reduction activity .

Key Findings :

  • This compound binds specifically to cysteine residues (e.g., Cys69, Cys188 in porcine malate dehydrogenase), enabling precise phasing with a power of 1.63–1.85 .
  • At 1 mM concentrations, it reduces crystal radiation damage but may lower occupancy, necessitating complementary derivatives like Pt(NH₃)₄Cl₂ .

Analytical Detection

Compared to other organomercury compounds, this compound requires specialized detection methods (Table 3):

Compound Detection Limit (HPLC-ICP-MS) Recovery Rate (%) Matrix
This compound 5.76 µg/L 82.0–118.7 Cosmetics
Diphenylmercury 4.41 µg/L 85.2–116.3 Cosmetics
Methylmercury 0.1–1.0 µg/L 90–110 Biological samples

Key Findings :

  • HPLC-ICP-MS achieves a detection limit of 5.76 µg/L for this compound, suitable for quantifying trace amounts in complex matrices like cosmetics .

Biological Activity

Ethylmercurithiosalicylic acid (EMTSA), commonly known as thimerosal, is an organomercurial compound that has garnered significant attention due to its biological activity, particularly in the context of its use as a preservative in vaccines and its potential neurotoxic effects. This article provides a comprehensive overview of the biological activity of EMTSA, including its mechanisms of action, pharmacokinetics, and related case studies.

EMTSA is characterized by its ability to bind to thiol groups in proteins and enzymes, leading to inhibition of various biochemical pathways. The compound acts primarily as an antiseptic and antimicrobial agent , exhibiting both antibacterial and antifungal properties. Its mechanism involves:

  • Inhibition of Enzymes : EMTSA inhibits sulfhydryl-containing active sites of enzymes, affecting critical metabolic processes .
  • Calcium Signaling : It activates inositol trisphosphate (InsP3) calcium channels on the endoplasmic reticulum, which can alter intracellular calcium levels, thereby influencing cellular functions .
  • Mitochondrial Accumulation : As a lipophilic cation, EMTSA can cross the blood-brain barrier and accumulate in mitochondria, potentially leading to mitochondrial dysfunction .

Pharmacokinetics

The pharmacokinetic profile of EMTSA is crucial for understanding its biological effects:

  • Absorption : Less than 0.01% of an ingested dose is absorbed from the gastrointestinal tract in animal studies .
  • Distribution : The volume of distribution is approximately 266 L, with 95-99% protein binding observed in plasma .
  • Metabolism : EMTSA is rapidly metabolized to inorganic mercury, which may account for its toxicity .
  • Half-life : The half-life of ethylmercury ranges from 2.9 to 4.1 days when administered intramuscularly, with longer half-lives reported in various tissues .

Toxicity and Adverse Effects

The toxicity profile of EMTSA has raised concerns, particularly regarding its neurotoxic potential:

  • Cellular Toxicity : Studies have shown that low nanomolar concentrations can induce significant cytotoxicity in human neuronal cells .
  • Oxidative Stress : High doses have been linked to increased oxidative stress and apoptosis in vitro, which may explain neurological damage observed in animal models .
  • Clinical Observations : Some case studies suggest correlations between exposure to thimerosal-containing vaccines and developmental disorders, although causal relationships remain contentious .

Table 1: Summary of Pharmacokinetic Data

ParameterValue
Absorption<0.01%
Volume of Distribution266 L
Protein Binding95-99%
Half-life (IM)2.9 - 4.1 days
Route of EliminationGastrointestinal tract

Case Studies and Research Findings

Research exploring the effects of EMTSA has produced varying findings:

  • Neurodevelopmental Impact : A study conducted by researchers at Columbia University indicated that exposure to thimerosal could lead to behaviors mimicking Autism Spectrum Disorders in genetically susceptible mice .
  • Clinical Observations : Reports have documented cases where patients exhibited symptoms consistent with mercury toxicity after receiving thimerosal-containing vaccines. These symptoms included neurological deficits and developmental delays .
  • Metabolic Disruption : Research indicates that EMTSA disrupts mitochondrial function and impairs oxidative-reduction activities, which may contribute to long-term neurological damage .

Q & A

Q. What experimental methods are used to study ethylmercurithiosalicylic acid’s enzyme inhibition mechanisms?

this compound (Thimerosal) inhibits enzymes by binding to sulfhydryl (-SH) groups in active sites, such as those in glutathione, cysteine residues, and metalloenzymes. To validate this mechanism:

  • Perform competitive inhibition assays using substrates like reduced glutathione (GSH) or cysteine, monitoring activity loss via spectrophotometry (e.g., Ellman’s assay for thiol quantification).
  • Use X-ray crystallography to resolve enzyme structures post-inhibition, identifying mercury-sulfur bond formation in active sites .

Q. How does this compound function as a preservative in vaccine research?

Thimerosal’s antimicrobial properties arise from its ethylmercury moiety, which disrupts microbial enzyme systems. Key experimental validations include:

  • Minimum Inhibitory Concentration (MIC) assays against fungal/bacterial strains (e.g., Candida albicans).
  • Stability studies under varying pH (6–8) and temperature conditions to assess preservative efficacy over time .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

  • Solubility : 1 g/mL in water (20°C), 1 g/8 mL in ethanol. Prepare stock solutions in deionized water to avoid precipitation.
  • Stability : Degrades under UV light; store in amber glass vials at 4°C. Monitor pH (6–8) to prevent mercury dissociation .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?

  • NMR : Analyze Hg-S bonding using 199^{199}Hg NMR (chemical shifts confirm coordination geometry).
  • FT-IR : Identify Hg-S (500–600 cm1^{-1}) and carboxylate (1600–1700 cm1^{-1}) stretching frequencies .

Advanced Research Questions

Q. How is this compound employed in X-ray crystallography for heavy-atom derivatization?

Thimerosal is a mercury-containing compound used to prepare heavy-atom derivatives for phase determination:

  • Soaking method : Incubate protein crystals in 1–2 mM Thimerosal solution (4–24 hours) to allow Hg2+^{2+} binding to cysteine residues.
  • Data collection : Collect anomalous diffraction data at wavelengths near the Hg LIII_{III}-edge (1.007–1.015 Å) to exploit anomalous scattering.
  • Software : Process data with CCP4 (e.g., SOLVE for heavy-atom positioning) and refine models with CNS or PHENIX .

Q. How do researchers resolve data contradictions in electron density maps derived from this compound derivatives?

Discrepancies between experimental and model phases are addressed by:

  • Multi-wavelength Anomalous Dispersion (MAD) : Collect datasets at multiple wavelengths to refine Hg positions.
  • Cross-validation : Use Rfree_{free} to monitor overfitting during refinement.
  • Model rebuilding : Apply COOT or O for manual adjustments guided by 2FoFc2F_o-F_c and FoFcF_o-F_c maps .

Q. What are the limitations of this compound compared to other heavy-atom reagents (e.g., KAu(CN)2_2)?

  • Mercury toxicity : Requires stringent safety protocols (glove boxes, waste neutralization).
  • Binding specificity : Hg2+^{2+} preferentially binds cysteine, limiting use in proteins lacking free thiols.
  • Comparison : Gold derivatives (e.g., KAu(CN)2_2) offer lower toxicity but require longer soaking times .

Q. How is the stereochemical quality of protein structures determined using this compound derivatives validated?

  • Ramachandran plots : Assess backbone dihedral angles with PROCHECK; >90% residues in allowed regions indicate high quality.
  • B-factor analysis : Identify disordered regions (B > 50 Å2^2) for iterative refinement.
  • MolProbity : Evaluate clashes and rotamer outliers .

Methodological Best Practices

  • Safety : Use fume hoods for Thimerosal handling; neutralize waste with 10% sodium sulfide (converts Hg2+^{2+} to HgS) .
  • Crystallography : Optimize derivative conditions (pH, concentration) via pre-soaking trials to minimize crystal damage .

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